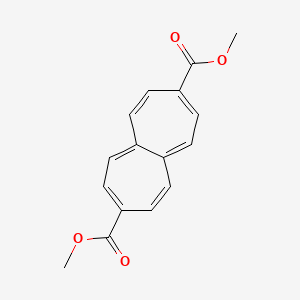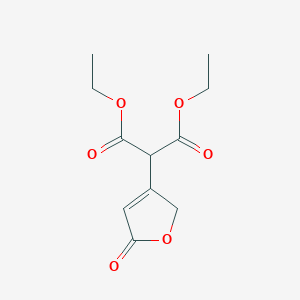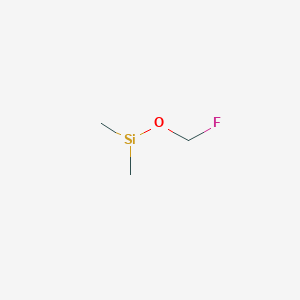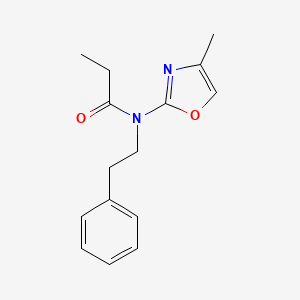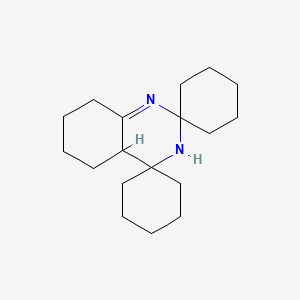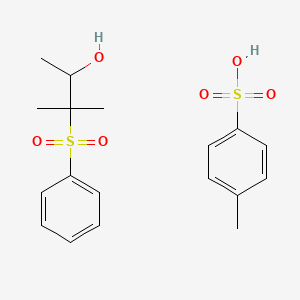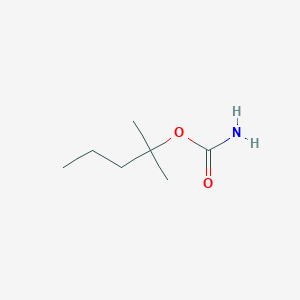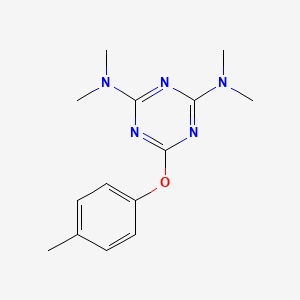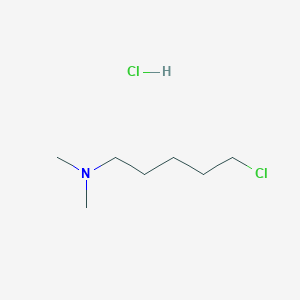
5-chloro-N,N-dimethylpentan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N,N-dimethylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H17Cl2N. It is a derivative of pentanamine, where the amine group is substituted with a chlorine atom and two methyl groups. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethylpentan-1-amine;hydrochloride typically involves the reaction of 5-chloropentan-1-amine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-chloropentan-1-amine} + \text{dimethylamine} \rightarrow \text{5-chloro-N,N-dimethylpentan-1-amine} ]
The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
5-chloro-N,N-dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding amides or reduction to form primary amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acyl Chlorides: For acylation reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Amides: From acylation reactions.
Primary Amines: From reduction reactions.
科学的研究の応用
5-chloro-N,N-dimethylpentan-1-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving amine metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent due to its amine functionality.
Industry: In the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-chloro-N,N-dimethylpentan-1-amine;hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various enzymes and receptors, influencing their activity. The molecular pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes.
Receptor Modulation: By interacting with receptor sites on cell membranes.
類似化合物との比較
Similar Compounds
1-chloro-N,N-dimethylpropan-2-amine: A shorter chain analogue with similar chemical properties.
N,N-dimethylpentan-1-amine: Lacks the chlorine substitution but has similar amine functionality.
Uniqueness
5-chloro-N,N-dimethylpentan-1-amine;hydrochloride is unique due to the presence of both chlorine and dimethylamine groups, which confer distinct reactivity and biological activity compared to its analogues.
This compound’s unique structure and properties make it valuable in various fields of research and industry.
特性
CAS番号 |
56824-25-0 |
|---|---|
分子式 |
C7H17Cl2N |
分子量 |
186.12 g/mol |
IUPAC名 |
5-chloro-N,N-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-9(2)7-5-3-4-6-8;/h3-7H2,1-2H3;1H |
InChIキー |
IPBUERDNRWYKON-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


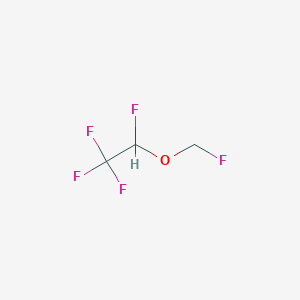
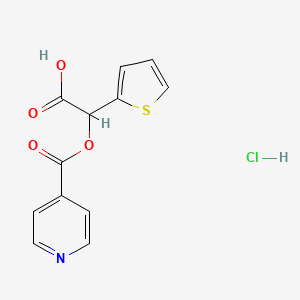
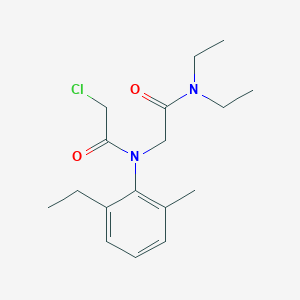
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
